molecular formula C11H10ClNO2 B11885592 7-Chloro-6-methoxy-2-methylquinolin-4-ol

7-Chloro-6-methoxy-2-methylquinolin-4-ol

Cat. No.: B11885592
M. Wt: 223.65 g/mol
InChI Key: BGPIRHNVGXSUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxy-2-methylquinolin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

7-Chloro-6-methoxy-2-methylquinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinoline derivatives generally exert their effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-methoxy-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

7-chloro-6-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10ClNO2/c1-6-3-10(14)7-4-11(15-2)8(12)5-9(7)13-6/h3-5H,1-2H3,(H,13,14)

InChI Key

BGPIRHNVGXSUSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC(=C(C=C2N1)Cl)OC

Origin of Product

United States

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